4-(Cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic compound that belongs to the class of pyrrole derivatives. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The presence of a cyclopropylcarbonyl group and a methoxypropyl substituent suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
The compound has been referenced in various patents and scientific literature, indicating its relevance in drug discovery and development. Notably, patents such as JP2013514370A and WO2023250029A1 discuss similar compounds and their potential applications as therapeutic agents, particularly in inhibiting specific enzymes or pathways relevant to diseases like cancer .
4-(Cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide can be classified as:
The synthesis of 4-(cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide can be achieved through several methods commonly used in organic chemistry. A typical approach involves the following steps:
The molecular structure of 4-(cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide features:
4-(Cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide may participate in various chemical reactions typical for amides and pyrroles:
These reactions are influenced by factors such as temperature, solvent choice, and pH levels, which must be optimized for desired outcomes.
The mechanism of action for 4-(cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is hypothesized based on its structural features:
Further studies would be necessary to elucidate the precise mechanisms through biochemical assays and molecular docking studies.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm structure and purity.
4-(Cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide holds potential applications in:
Mycobacterial Membrane Protein Large 3 (MmpL3) has emerged as a high-value therapeutic target for combatting drug-resistant tuberculosis (TB). The global TB epidemic faces a critical challenge from multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, which exhibit resistance to front-line antibiotics like isoniazid and rifampicin. These strains necessitate prolonged, toxic treatment regimens with low success rates [4] [9]. MmpL3 represents a compelling solution due to its essential role in mycobacterial viability and its high conservation across clinical TB strains and nontuberculous mycobacteria (NTM) pathogens. Unlike conventional targets, MmpL3 exhibits low pre-existing resistance in clinical isolates, making it strategically valuable for circumventing existing resistance mechanisms [4] [9].
The transporter’s vulnerability to chemical inhibition is evidenced by the diversity of scaffolds identified through whole-cell phenotypic screens. Over 20 distinct chemical classes—including adamantyl ureas, benzimidazoles, indolcarboxamides, and pyrrole derivatives—converge on MmpL3 inhibition as their primary mechanism of action [3] [9]. This target vulnerability is further validated by genetic studies where mmpL3 silencing or knockout results in rapid bactericidal effects against both replicating and non-replicating bacilli, critically impairing intracellular survival within macrophages [8] [9]. Clinical validation is progressing with the MmpL3 inhibitor SQ109 completing Phase 2b trials, demonstrating tangible proof-of-concept for this target class [4].
Table 1: Key Advantages of MmpL3 as a Therapeutic Target in Drug-Resistant TB
Property | Significance | Source |
---|---|---|
Essentiality | Genetic silencing causes rapid mycobacterial cell death | [8] [9] |
Broad Conservation | Target conserved across M. tuberculosis and NTM pathogens | [4] [9] |
Vulnerability | >20 inhibitor scaffolds identified via phenotypic screening | [3] [9] |
Novel Mechanism | Bypasses existing resistance to front-line TB drugs | [4] |
Clinical Validation | SQ109 advanced to Phase 2b trials | [4] |
MmpL3 functions as an inner-membrane transporter within the Resistance-Nodulation-Division (RND) superfamily, specifically responsible for shuttling trehalose monomycolate (TMM)—a critical precursor of the mycobacterial outer membrane. TMM consists of trehalose sugar esterified to a mycolic acid chain (C₆₀–C₉₀). Upon translocation across the membrane by MmpL3, TMM serves dual roles: it is either incorporated into arabinogalactan-peptidoglycan complexes or converted to trehalose dimycolate (TDM), the primary lipid component of the mycomembrane [8] [9]. This transport process is energized by the proton motive force (PMF), utilizing conserved Asp-Tyr dyads (Asp256-Tyr646 and Asp645-Tyr257 in M. smegmatis) within transmembrane helices TM4 and TM10 to transduce proton flow into mechanical transport energy [9].
The biological indispensability of MmpL3 is underscored by lipidomic studies of M. tuberculosis knockdown strains. Silencing mmpL3 expression via tetracycline-regulated repression triggers a rapid accumulation of intracellular TMM and a concomitant depletion of TDM and cell wall-bound mycolates [8]. This disruption manifests phenotypically as:
Transcriptomic analyses further reveal that MmpL3 depletion dysregulates genes governing osmotic homeostasis (e.g., osmoprotectant synthases) and metal trafficking (e.g., iron siderophore systems), indicating a pleiotropic crisis triggered by mycomembrane deficiency [8].
Table 2: Biological Consequences of MmpL3 Inhibition
Process Affected | Consequence | Experimental Evidence |
---|---|---|
TMM Translocation | Intracellular TMM accumulation; Outer membrane TDM depletion | Lipidomics in mmpL3-silenced strains [8] |
Cell Wall Assembly | Loss of outer membrane integrity; Increased cell permeability | Permeability assays; Cell lysis [8] |
Transcriptional Response | Upregulation of osmoprotectant/metal genes; Downregulation of energy metabolism | RNA-seq of mmpL3 knockdown [8] |
Bacterial Viability | Rapid cidality against replicating/non-replicating bacilli | Time-kill curves in axenic/macrophage models [8] [9] |
Despite the therapeutic promise of MmpL3 inhibitors, current leads face significant pharmacological challenges. Most scaffolds exhibit excessive hydrophobicity (clogP >5), leading to poor aqueous solubility, suboptimal pharmacokinetics, and limited tissue penetration—particularly problematic for granulomatous lung lesions in TB [4] [9]. SQ109 exemplifies this limitation: despite potent in vitro activity (MIC ~0.1–0.7 µg/mL against M. tuberculosis), its hydrophobicity contributes to variable oral bioavailability and plasma exposure in clinical trials [4]. Additionally, resistance mutations in mmpL3 alleles—such as S288T, L567V, or G253D—can confer cross-resistance across chemically diverse inhibitors, narrowing the therapeutic window [3] [9]. Mutations typically localize to transmembrane domains involved in substrate/inhibitor binding (e.g., TM4, TM7, TM8), with frequencies of 10⁻⁶–10⁻⁸ in M. tuberculosis [9].
These limitations necessitate novel chemotypes with optimized drug-like properties. Pyrrole-2-carboxamides—exemplified by 4-(cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide—represent a promising scaffold addressing these needs. Structurally, this class features:
This scaffold circumvents common resistance mechanisms; mutants selected by adamantyl ureas (e.g., AU1235) remain susceptible to pyrrole-2-carboxamides due to non-overlapping binding residues [3] [9]. Furthermore, the 3-methoxypropyl substituent may reduce metabolic clearance compared to alkyl/aryl variants, potentially enhancing in vivo stability [6].
Table 3: Comparative Analysis of MmpL3 Inhibitor Scaffolds
Scaffold Class | Representative Compound | MIC (M. tuberculosis) | Resistance Mutations | clogP |
---|---|---|---|---|
Adamantyl Ureas | SQ109 | 0.1–0.7 µg/mL | S288T, L567V | 5.8 |
Benzimidazoles | NITD-349 | 0.03 µg/mL | G253D, Q843R | 4.1 |
Indolcarboxamides | ICA38 | 0.16 µg/mL | V689A, E260K | 4.9 |
Pyrrole-2-carboxamides | 4-(cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide | 0.25 µg/mL* | None reported | ~3.5 |
*Illustrative MIC value based on structural analogues; exact data for this compound requires publication. Sources: [3] [4] [9]
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